molecular formula C25H24NO2PS B2836759 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde CAS No. 571150-49-7

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde

Cat. No. B2836759
CAS RN: 571150-49-7
M. Wt: 433.51
InChI Key: JOFDIXBQKJJAFG-UHFFFAOYSA-N
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Description

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde is a useful research compound. Its molecular formula is C25H24NO2PS and its molecular weight is 433.51. The purity is usually 95%.
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Scientific Research Applications

Selective Oxidation in Organic Synthesis

Research by Boldron et al. (2005) in the field of organic synthesis highlights the significance of substituted hydroxybenzaldehydes, which are crucial in the pharmaceutical and perfume industries. These compounds, including structures similar to 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde, are typically synthesized through selective oxidation of aromatic methyl groups. The study demonstrates bioinspired systems, such as a Cu/neocuproine system, which can perform selective para-formylation of aromatic compounds, providing valuable insights into the synthesis processes of similar complex organic compounds (Boldron et al., 2005).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of similar organic compounds have been a subject of study, as demonstrated by Wang Yong-jian (2010). The research involved the preparation of complex organic structures, including the study of their crystal structures through X-ray diffraction analysis. This kind of research is vital in understanding the molecular configuration and potential applications of complex molecules like 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde (Wang Yong-jian, 2010).

Cycloaddition Reactions

The work of Bentabed-Ababsa et al. (2009) focuses on the [3 + 2] cycloaddition reactions between carbonyl ylides and aldehydes or imines. This research is essential in the development of pharmaceuticals and other chemical applications, providing a deeper understanding of the mechanisms and outcomes of such reactions. Their findings can be extrapolated to similar compounds like 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde, enhancing our understanding of its reactivity and potential uses in chemical synthesis (Bentabed-Ababsa et al., 2009).

Catalysis in Chemical Reactions

Research by Facchetti et al. (2016) discusses the preparation of catalysts involving complex organic compounds. The study highlights the importance of such compounds in facilitating chemical reactions, which is crucial in industrial and pharmaceutical contexts. This research provides insights into how molecules like 4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde might be used to enhance or direct chemical reactions (Facchetti et al., 2016).

properties

IUPAC Name

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO2PS/c1-25(2)22-11-7-8-12-23(22)26(3)24(25)18-29(30,21-9-5-4-6-10-21)28-20-15-13-19(17-27)14-16-20/h4-18H,1-3H3/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDIXBQKJJAFG-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CP(=S)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\P(=S)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde

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